4-(2-Methylpropyl)phenyl 4-methoxybenzoate
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Overview
Description
4-(2-Methylpropyl)phenyl 4-methoxybenzoate is an organic compound with the molecular formula C18H20O3. It is a phenyl ester derivative, specifically a benzoate ester, which combines a 4-(2-methylpropyl)phenyl group with a 4-methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenyl 4-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-methoxybenzoic acid with 4-(2-methylpropyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2-methylpropyl)phenyl 4-methoxyquinone.
Reduction: Formation of 4-(2-methylpropyl)phenyl 4-methoxybenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 4-(2-methylpropyl)phenyl 4-methoxybenzene.
Scientific Research Applications
4-(2-Methylpropyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Another phenyl ester with a similar structure but different alkyl chain length.
4-(2-Methylpropyl)phenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methylpropyl)phenyl 4-chlorobenzoate: Similar structure but with a chlorine substituent on the benzoate group
Uniqueness
4-(2-Methylpropyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility in organic solvents, while the 2-methylpropyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
62716-80-7 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)12-14-4-8-17(9-5-14)21-18(19)15-6-10-16(20-3)11-7-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
NRKWBTVOHDVPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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